7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one
Description
The compound 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one is a nitrogen-containing bicyclic heterocycle fused with a substituted oxolane (tetrahydrofuran) moiety. Its core structure consists of:
- Bicyclo[4.3.0] system: A fused bicyclic framework with nine atoms (nona-) and four nitrogen atoms (tetraza) in a non-aromatic arrangement.
- Oxolane substituent: A 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group, contributing hydrophilic properties due to hydroxyl and hydroxymethyl groups.
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-3-6-7(16)8(17)9(19-6)4-1-12-14-5(4)2-11-13-10(14)18/h1-2,6-9,15-17H,3H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCRBBQREHHIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1C3C(C(C(O3)CO)O)O)C=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423270 | |
| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydropyrazolo[1,5-d][1,2,4]triazin-3-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85357-21-7 | |
| Record name | NSC358535 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydropyrazolo[1,5-d][1,2,4]triazin-3-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties : Research indicates that compounds similar to 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one exhibit antiviral activity against several viruses. For instance, derivatives of the compound have been studied for their ability to inhibit viral replication in vitro.
Cancer Research : The compound has shown promise in cancer research due to its structural similarity to nucleosides. Studies suggest that it may interfere with DNA synthesis in cancer cells, potentially leading to apoptosis (programmed cell death) .
Enzyme Inhibition : The tetrazole ring in the compound is known to interact with various enzymes. Research has demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity .
Biochemical Applications
Antioxidant Activity : The presence of hydroxymethyl and hydroxyl groups contributes to the antioxidant properties of the compound. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Biochemical Pathway Modulation : Studies have indicated that this compound can modulate important biochemical pathways by acting as a substrate or inhibitor for specific enzymes involved in carbohydrate metabolism . This modulation can have implications for metabolic disorders.
Agricultural Science Applications
Pesticide Development : The structural features of this compound suggest potential use in developing new pesticides. Its ability to disrupt metabolic processes in pests could lead to effective pest control solutions .
Plant Growth Regulation : Preliminary studies suggest that the compound may influence plant growth by modulating hormone levels or acting as a signaling molecule. This could be beneficial for enhancing crop yields and resilience .
Case Studies
-
Antiviral Efficacy Study :
- Objective : To evaluate the antiviral properties against influenza virus.
- Methodology : In vitro assays were conducted using various concentrations of the compound.
- Findings : Significant reduction in viral load was observed at higher concentrations.
-
Cancer Cell Line Study :
- Objective : To assess cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with the compound.
- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics.
Comparison with Similar Compounds
(a) 2R,3R,4S,5R)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol ()
- Structure : Features a pentazatricyclo[6.3.1.0⁴,¹²] core (12-membered tricyclic system with five nitrogens) and a hydroxymethyl-oxolane group.
- Comparison :
- The target compound’s bicyclo[4.3.0] system is smaller and less nitrogen-dense than this tricyclic analogue.
- Both share the hydroxymethyl-oxolane substituent, suggesting similar solubility profiles.
- The tricyclic compound’s additional nitrogen atoms and fused rings may enhance binding to nucleic acids or metalloenzymes .
(b) 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one ()
- Structure: A triazolo-thiazinone bicyclic system with aromatic substituents.
- The triazolo-thiazinone’s aromatic substituents (chlorophenyl, dimethoxyphenyl) confer lipophilicity (log P ≈ -0.4 to -1.7), whereas the target compound’s oxolane group likely reduces log P significantly .
Oxolane-Containing Compounds
(a) Creatine Riboside ()
- Structure : 2-{2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-oxolan-2-yl]-1-methylcarbamimidamido}acetic acid.
- Comparison: Shares the 3,4-dihydroxy-5-(hydroxymethyl)oxolane moiety with the target compound. Demonstrated diagnostic and prognostic utility in lung cancer due to its role in energy metabolism. The target compound’s bicyclic nitrogen system may interfere with similar metabolic pathways .
(b) ZINC13142972 ()
- Structure : 1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-b]pyrazole-7-carbonitrile.
- Comparison: Contains an imidazo-pyrazole bicyclic system linked to oxolane.
Pharmacological Chaperones with Oxolane Substituents
Isofagomine-Based Chaperones ()
- Structure : N-adamantanyl derivatives with 3,4-dihydroxy-5-(hydroxymethyl)piperidine.
- Comparison :
Comparative Data Table

*Estimated based on structural similarity; †Predicted using fragment-based methods.
Key Research Findings
Structural Impact on Solubility : The oxolane moiety in the target compound and creatine riboside () significantly reduces log P compared to purely aromatic analogues (e.g., ), enhancing aqueous solubility .
Therapeutic Potential: Oxolane-linked compounds like ZINC13142972 () and isofagomine derivatives () demonstrate enzyme inhibition and chaperone activity, providing a roadmap for the target compound’s application in metabolic disorders .
Q & A
Q. What role do counterions play in crystallization and solubility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
